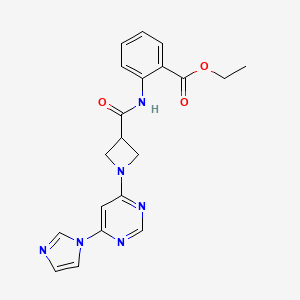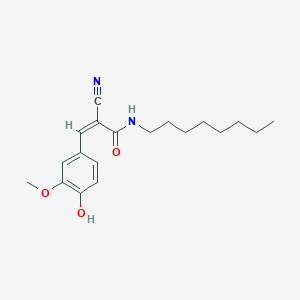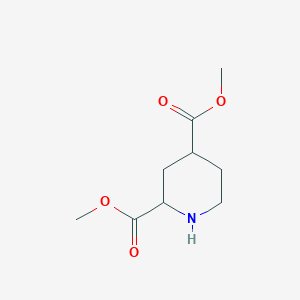
(2,3-Dichlorophenyl)(phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dichlorophenyl)(phenyl)methanamine, also known as 2,3-dichloroamphetamine (DCA), is a chemical compound that belongs to the class of amphetamines. This compound has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity
Research on substances like MDMA, a phenylisopropylamine related to amphetamines and hallucinogens, offers insights into neurochemistry and neurotoxicity. These studies explore the acute and long-term neurochemical effects of such compounds, highlighting their potential neurotoxicity and the importance of understanding their behavioral and psychological impacts (McKenna & Peroutka, 1990).
Environmental Impact of Chlorinated Compounds
The environmental impact of chlorophenols and related chlorinated compounds has been extensively reviewed, focusing on their toxicity to aquatic life and potential bioaccumulation. Studies in this area aim to understand the fate of these compounds in natural environments, their degradation, and their effects on various organisms, indicating the need for careful management of their release into the environment (Krijgsheld & Gen, 1986).
Analytical Techniques for Environmental Contaminants
Advances in analytical techniques, such as electron impact and electron capture negative ionization mass spectra, are crucial for identifying and quantifying polybrominated diphenyl ethers (PBDEs) and their derivatives in the environment. These methodologies are essential for monitoring environmental pollutants and understanding their distribution, transformation, and potential health risks (Hites, 2008).
Metal-to-Ligand Charge Transfer in Coordination Compounds
Research on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, highlights the importance of understanding the electronic properties of coordination compounds. These studies have implications for the development of new materials with potential applications in photovoltaics, light-emitting diodes, and as sensors (Scaltrito et al., 2000).
Wirkmechanismus
Target of Action
The primary targets of (2,3-Dichlorophenyl)(phenyl)methanamine are currently unknown. The compound’s structure is similar to other phenylmethanamines, which often interact with various receptors in the body . .
Mode of Action
For example, some phenylmethanamines act as agonists or antagonists at their target receptors, initiating or inhibiting the receptor’s typical response .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Phenylmethanamines often have effects at the cellular level, such as triggering or blocking cellular responses to the activation of target receptors .
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEGYZAUBQOAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)
![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)






![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)